Diethyl dibenzylpropanedioate
Overview
Description
Diethyl dibenzylpropanedioate is a chemical compound with the molecular formula C21H24O4 . It is also known by other names such as malonic acid, diethyl ester, 1,3-propanedioic acid, diethyl ester, diethyl propanedioate, and diethyl malonate .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical interactions. The impact of substituents at the phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For instance, a study on the mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine discusses how DPD is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .Scientific Research Applications
Crystal Structure and Coordination Potential
Diethyl dibenzylpropanedioate has been studied for its potential in crystal structure applications. The structure of diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate was analyzed using spectral and X-ray diffraction data. This research suggests the compound's capability to coordinate with two metal atoms, indicating potential applications in molecular and crystallography studies (Meskini et al., 2010).
Ligand Synthesis and Molecular Docking
This compound derivatives have been synthesized and investigated for various applications, including in molecular docking studies. For instance, diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate, an indole-based compound, was synthesized and studied for antihypertensive activity. This highlights the compound's potential in targeted drug delivery and medicinal chemistry (Saravanan et al., 2013).
Catalyst in Chemical Reactions
The compound has been used as a catalyst in chemical reactions. A study demonstrates the use of bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane, derived from this compound, as a catalyst in the allylation of diethyl methylmalonate enolate with allyl acetate. This finding indicates its utility in organic chemistry and catalysis (Schill et al., 2007).
Polymerization and Material Science
In material science, this compound has been involved in the synthesis of aliphatic polycarbonates. A study on the lipase-catalyzed polymerization of diethyl carbonate and diol produced aliphatic polycarbonates, showcasing its application in the development of new polymeric materials (Matsumura et al., 2000).
Properties
IUPAC Name |
diethyl 2,2-dibenzylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-24-19(22)21(20(23)25-4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXVMRWOCZNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278643 | |
Record name | diethyl dibenzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-55-7 | |
Record name | 1,3-Diethyl 2,2-bis(phenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC8726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl dibenzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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